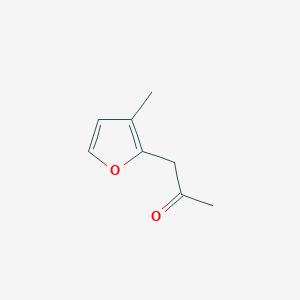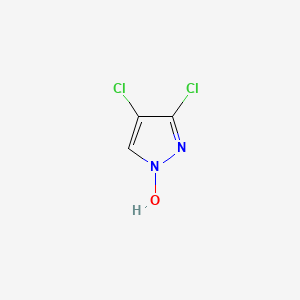![molecular formula C10H5ClN4 B3359900 1-Chloropyrimido[4,5-c]cinnoline CAS No. 87954-03-8](/img/structure/B3359900.png)
1-Chloropyrimido[4,5-c]cinnoline
Übersicht
Beschreibung
1-Chloropyrimido[4,5-c]cinnoline is a heterocyclic compound with the molecular formula C10H5ClN4. It belongs to the class of fused N-heterocyclic compounds, which are known for their significant pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-Chloropyrimido[4,5-c]cinnoline typically involves cyclization reactions using derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines as precursors. One common method includes the cyclization of arenediazonium salts under specific conditions to form the desired cinnoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloropyrimido[4,5-c]cinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common reagents used in these reactions include arenediazonium salts, arylhydrazones, and arylhydrazines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrimido[4,5-c]cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and chemical probes.
Wirkmechanismus
The mechanism of action of 1-Chloropyrimido[4,5-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Chloropyrimido[4,5-c]cinnoline can be compared with other similar compounds, such as:
Cinnoline: A parent compound with a similar fused ring structure but without the chlorine and pyrimidine groups.
Quinoxaline: Another fused N-heterocyclic compound with different biological properties.
Quinazoline: Similar in structure but with distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which differentiate it from these related compounds .
Eigenschaften
IUPAC Name |
1-chloropyrimido[4,5-c]cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYNHUBBZJDXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520134 | |
| Record name | 1-Chloropyrimido[4,5-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87954-03-8 | |
| Record name | 1-Chloropyrimido[4,5-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one](/img/structure/B3359834.png)
![1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B3359841.png)




![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3359894.png)
![1-Methoxypyrimido[4,5-C]cinnoline](/img/structure/B3359902.png)


